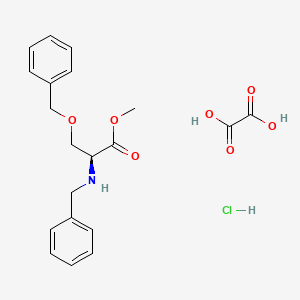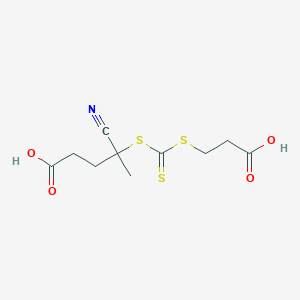![molecular formula C36H39BF4N3O2RuS B6308511 [(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate CAS No. 1192483-28-5](/img/structure/B6308511.png)
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate” is a complex chemical entity that incorporates multiple functional groups and metal coordination
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of the desired product. The initial step typically involves the preparation of the [(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide moiety. This can be achieved through a series of nucleophilic substitution reactions, where the azanidyl group is introduced to the diphenylethyl backbone under controlled temperature and pH conditions.
Subsequently, the 1-methyl-4-propan-2-ylbenzene and pyridine ligands are coordinated to the ruthenium(3+) center. This coordination is facilitated by the use of a suitable solvent, such as dichloromethane or acetonitrile, and often requires the presence of a base to deprotonate the ligands, allowing them to bind to the metal center effectively.
Industrial Production Methods
Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, where it cycles between different oxidation states.
Reduction: Similarly, the ruthenium center can be reduced, often in the presence of reducing agents such as sodium borohydride.
Substitution: The ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often require the use of coordinating solvents and bases to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield higher oxidation state complexes, while reduction reactions could produce lower oxidation state species.
科学研究应用
This compound has a wide range of scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, such as hydrogenation and oxidation reactions.
Medicinal Chemistry: The compound’s ability to coordinate with different ligands makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure allows it to be used in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
作用机制
The mechanism by which this compound exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The ruthenium center plays a crucial role in this process, acting as a catalytic site where substrates can bind and undergo chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through coordination bonds, altering their electronic structure and reactivity.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
Carbonyl Compounds: Such as aldehydes and ketones, which undergo similar types of reactions.
Uniqueness
What sets this compound apart is its complex structure, which combines multiple functional groups and a metal center. This allows it to participate in a broader range of chemical reactions and makes it more versatile in its applications compared to simpler compounds like allylamine or 2,2’-bipyridine.
属性
IUPAC Name |
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;1-5H;;/q-2;;;-1;+3/t20-,21-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOBCOGGIKGJQP-ZPVXIRCVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39BF4N3O2RuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
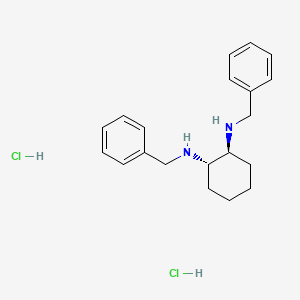
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
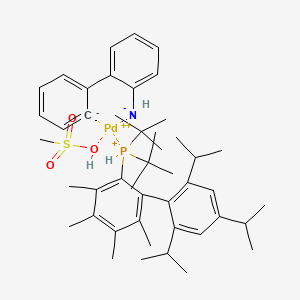
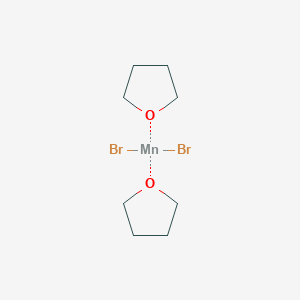
![N-[(7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B6308470.png)
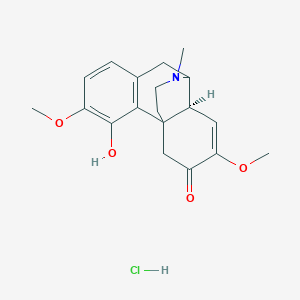

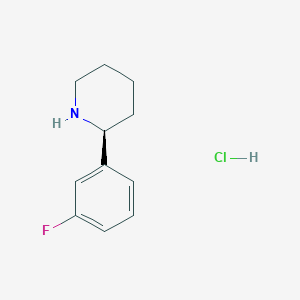
![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
